molecular formula C12H20O3 B13508873 Ethyl2,2,3-trimethyl-4-oxocyclohexane-1-carboxylate

Ethyl2,2,3-trimethyl-4-oxocyclohexane-1-carboxylate

Cat. No.: B13508873
M. Wt: 212.28 g/mol
InChI Key: WEWKDSKUVCTQRW-UHFFFAOYSA-N
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Description

Ethyl 2,2,3-trimethyl-4-oxocyclohexane-1-carboxylate is an organic compound with a complex structure that includes a cyclohexane ring substituted with ethyl, methyl, and oxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for ethyl 2,2,3-trimethyl-4-oxocyclohexane-1-carboxylate typically involve large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxo group, to form various oxidized derivatives.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group under appropriate conditions.

    Substitution: The compound can participate in substitution reactions, where one of the substituents on the cyclohexane ring is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 2,2,3-trimethyl-4-oxocyclohexane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 2,2,3-trimethyl-4-oxocyclohexane-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The oxo group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclohexane ring provides a stable framework that can undergo various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2,2,3-trimethyl-4-oxocyclohexane-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of multiple methyl groups and an oxo group on the cyclohexane ring makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

ethyl 2,2,3-trimethyl-4-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C12H20O3/c1-5-15-11(14)9-6-7-10(13)8(2)12(9,3)4/h8-9H,5-7H2,1-4H3

InChI Key

WEWKDSKUVCTQRW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC(=O)C(C1(C)C)C

Origin of Product

United States

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